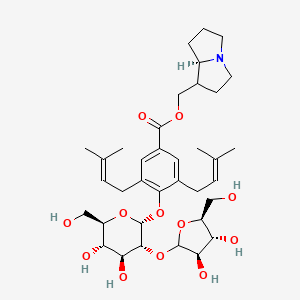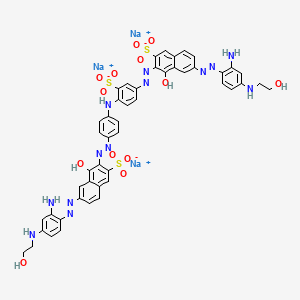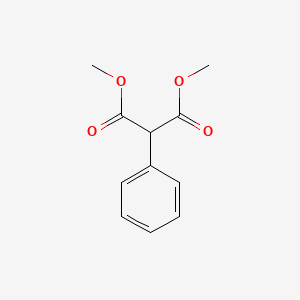
Dimethyl 2-phenylmalonate
Descripción general
Descripción
Dimethyl 2-phenylmalonate is a chemical compound with the CAS Number: 37434-59-6 and a molecular weight of 208.21 . It is often used in laboratory settings .
Physical And Chemical Properties Analysis
Dimethyl 2-phenylmalonate has a molecular weight of 208.21 . Its physical properties such as melting point, boiling point, and density are 51.6°C, 307.4°C (rough estimate), and 1.2252 (rough estimate) respectively .Aplicaciones Científicas De Investigación
Chemical Synthesis
Dimethyl 2-phenylmalonate is used in various chemical synthesis processes . It’s a versatile compound that can be used to create a wide range of other chemicals, making it a valuable tool in the field of chemical synthesis .
Pharmaceutical Research
This compound has been used in pharmaceutical research, particularly in the development of potential treatments for HIV . In one study, it was used in the synthesis of 3-phenylcoumarins, which were found to inhibit HIV-1 replication .
Material Science
In material science, Dimethyl 2-phenylmalonate can be used in the development of new materials. Its properties can be leveraged to create materials with specific characteristics .
Chromatography
Dimethyl 2-phenylmalonate can be used in chromatography, a laboratory technique for the separation of mixtures. Its properties can help in the separation and identification of components in a mixture .
Analytical Research
In analytical research, Dimethyl 2-phenylmalonate can be used as a standard or reagent. Its known properties make it useful for comparison and calibration purposes .
Life Science Research
In life science research, Dimethyl 2-phenylmalonate can be used in various biological studies. For example, it can be used in studies investigating cellular biology, physiology, and immunology .
Safety and Hazards
Mecanismo De Acción
Target of Action
Dimethyl 2-phenylmalonate is a chemical compound that primarily targets the carbon atoms alpha to carbonyl groups . These carbon atoms play a crucial role in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha .
Mode of Action
The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is part of the malonic ester synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Dimethyl 2-phenylmalonate is the malonic ester synthesis . This pathway involves the alkylation of malonic acid esters at the carbon alpha to both carbonyl groups, and then conversion to a substituted acetic acid . The malonic ester synthesis can also produce dialkylated structures, which can make separation of products difficult and yields lower .
Pharmacokinetics
The compound’s molecular weight is 20821 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Dimethyl 2-phenylmalonate is the production of a substituted acetic acid . This occurs through the process of thermal decarboxylation following the formation of the alkylated compound .
Action Environment
The action of Dimethyl 2-phenylmalonate can be influenced by various environmental factors. For instance, the temperature can affect the rate of thermal decarboxylation . Additionally, the choice of base used in the deprotonation step can influence the outcome of the reaction . The esters chosen are usually the same as the base used, i.e., ethyl esters with sodium ethoxide, to prevent scrambling by transesterification .
Propiedades
IUPAC Name |
dimethyl 2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCQTFHGBAVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322103 | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37434-59-6 | |
| Record name | NSC400449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





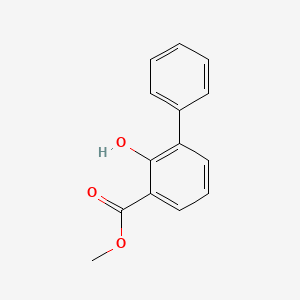

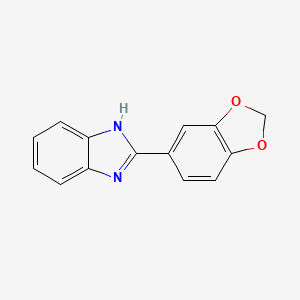
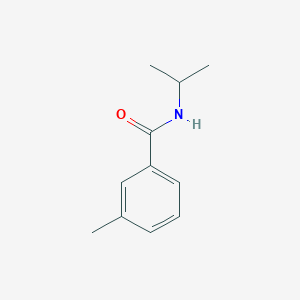
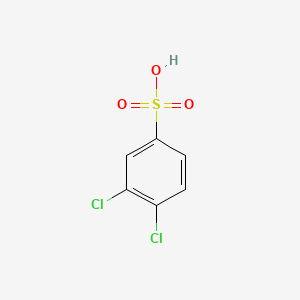
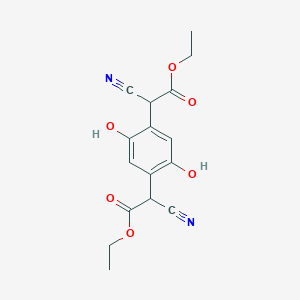
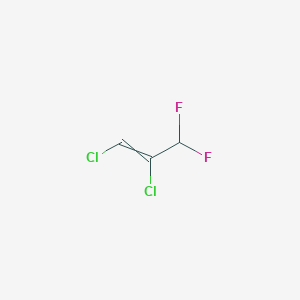

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
